molecular formula C28H44N2O10S2 B12732773 2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid CAS No. 87298-97-3

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid

Cat. No.: B12732773
CAS No.: 87298-97-3
M. Wt: 632.8 g/mol
InChI Key: UDLUOVWZNDBGDC-UHFFFAOYSA-N
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Description

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid is a complex organic compound with a unique structure that combines both amino and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid typically involves multiple steps, starting with the preparation of the amino alcohol and the sulfanylacetic acid derivatives. The amino alcohol can be synthesized through the reaction of ethylene oxide with diethanolamine under controlled conditions. The sulfanylacetic acid derivative is prepared by reacting 4-(carboxymethylsulfanyl)phenyl compounds with phenylsulfanylacetic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-[bis(2-hydroxyethyl)amino]ethanol: A simpler analog with similar amino alcohol functionality.

    4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid: A related compound with similar sulfanylacetic acid structure.

Uniqueness

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid is unique due to the combination of both amino and sulfanyl functional groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

87298-97-3

Molecular Formula

C28H44N2O10S2

Molecular Weight

632.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid

InChI

InChI=1S/C16H14O4S2.2C6H15NO3/c17-15(18)9-21-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22-10-16(19)20;2*8-4-1-7(2-5-9)3-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);2*8-10H,1-6H2

InChI Key

UDLUOVWZNDBGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)SCC(=O)O)SCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

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